molecular formula C19H29NO2 B5068784 N-cyclooctyl-2-(4-isopropylphenoxy)acetamide

N-cyclooctyl-2-(4-isopropylphenoxy)acetamide

Cat. No. B5068784
M. Wt: 303.4 g/mol
InChI Key: NDWJQJHAROZGER-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(4-isopropylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is known for its ability to prevent tooth decay and remineralize enamel.

Mechanism of Action

N-cyclooctyl-2-(4-isopropylphenoxy)acetamide works by binding to the surface of teeth and releasing calcium and phosphate ions, which are essential for remineralizing enamel. This process helps to strengthen teeth and prevent decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of harmful bacteria in the oral cavity, further reducing the risk of tooth decay.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to have a positive effect on the biochemical and physiological properties of teeth. It helps to increase the hardness and resistance of enamel, making it less susceptible to decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to reduce the sensitivity of teeth to hot and cold stimuli, making it an effective treatment for dentin hypersensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its ability to mimic the natural process of enamel remineralization. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is that it may not accurately reflect the complex interactions that occur in the oral cavity.

Future Directions

There are several areas of future research for N-cyclooctyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new formulations that can be used in a variety of dental applications, such as toothpaste and mouthwash. Additionally, researchers are investigating the use of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in combination with other compounds to enhance its effectiveness. Finally, there is a need for more clinical studies to further evaluate the safety and efficacy of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in preventing tooth decay and treating dentin hypersensitivity.
In conclusion, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is a compound that has shown great promise in the field of dentistry. Its ability to prevent tooth decay and remineralize enamel has made it a popular area of research. While there are still limitations to its use in lab experiments, the future looks bright for this compound as researchers continue to explore its potential applications.

Synthesis Methods

N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is synthesized by reacting cyclooctylamine with 4-isopropylphenol in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-cyclooctyl-2-(4-isopropylphenoxy)acetamide.

Scientific Research Applications

N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential use in preventing tooth decay and remineralizing enamel. It has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been investigated for its potential use in treating dentin hypersensitivity, a common dental problem.

properties

IUPAC Name

N-cyclooctyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-15(2)16-10-12-18(13-11-16)22-14-19(21)20-17-8-6-4-3-5-7-9-17/h10-13,15,17H,3-9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJQJHAROZGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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